![molecular formula C21H26N2O4 B3864827 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-tert-butylbenzamide](/img/structure/B3864827.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-tert-butylbenzamide
Overview
Description
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-tert-butylbenzamide, also known as '25B-NBOMe', is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the serotonin 2A receptor and has been used for scientific research purposes. In
Mechanism of Action
25B-NBOMe acts as a partial agonist of the serotonin 2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of the serotonin 2A receptor by 25B-NBOMe leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and changes in perception, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25B-NBOMe are largely mediated by its actions on the serotonin 2A receptor. The drug has been shown to induce changes in brain activity, including increased connectivity between brain regions and altered patterns of neural oscillations. It has also been shown to alter perception, mood, and cognition, with effects ranging from euphoria and increased sociability to anxiety and paranoia.
Advantages and Limitations for Lab Experiments
One advantage of using 25B-NBOMe in lab experiments is its potent agonist activity at the serotonin 2A receptor, which allows for precise manipulation of this receptor system. However, there are also several limitations to using 25B-NBOMe in lab experiments. These include the potential for adverse effects, such as anxiety and paranoia, which can confound experimental results. Additionally, the drug's illegal status in many countries may limit its availability for research purposes.
Future Directions
There are several future directions for research on 25B-NBOMe. One area of interest is the potential therapeutic applications of psychedelic drugs, including the treatment of mental health disorders such as depression and anxiety. Another area of research is the development of new psychedelic drugs with improved safety profiles and therapeutic potential. Additionally, further studies are needed to better understand the neural mechanisms underlying the effects of psychedelic drugs and to explore their potential for enhancing creativity, cognitive flexibility, and overall well-being.
Conclusion
In conclusion, 25B-NBOMe is a synthetic psychedelic drug that has been used for scientific research purposes. It acts as a partial agonist of the serotonin 2A receptor and has been shown to induce changes in brain activity, perception, mood, and cognition. While there are advantages to using 25B-NBOMe in lab experiments, there are also limitations and potential adverse effects that must be considered. Future research on 25B-NBOMe and other psychedelic drugs may lead to new insights into the brain and new treatments for mental health disorders.
Scientific Research Applications
25B-NBOMe has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been shown to be a potent agonist of the serotonin 2A receptor, which is known to play a key role in the effects of psychedelic drugs. 25B-NBOMe has been used in studies to investigate the neural mechanisms underlying altered states of consciousness and to explore the potential therapeutic applications of psychedelic drugs.
properties
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-4-tert-butylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13(24)22-16-11-19(27-6)17(12-18(16)26-5)23-20(25)14-7-9-15(10-8-14)21(2,3)4/h7-12H,1-6H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDBOZUVWCLQQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-tert-butylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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